Itasetron

Description

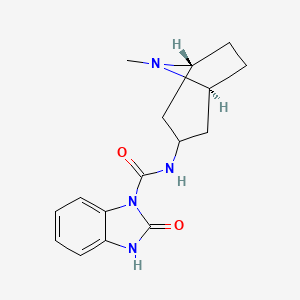

Structure

3D Structure

Properties

CAS No. |

123258-84-4 |

|---|---|

Molecular Formula |

C16H20N4O2 |

Molecular Weight |

300.36 g/mol |

IUPAC Name |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide |

InChI |

InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)/t10?,11-,12+ |

InChI Key |

RWXRJSRJIITQAK-YOGCLGLASA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |

Appearance |

Solid powder |

Other CAS No. |

123258-84-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

127618-28-4 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |

Origin of Product |

United States |

Foundational & Exploratory

Itasetron: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itasetron (also known as DA-6215) is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Primarily investigated for its antiemetic properties, this compound has also shown potential in modulating cognitive function and anxiety.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo functional pharmacology, and available pharmacokinetic data. Detailed experimental protocols for key studies are also provided to facilitate further research and development.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive and selective blockade of the 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to the rapid depolarization of neurons. By antagonizing this receptor, this compound inhibits the physiological and pathological effects mediated by 5-HT3 receptor activation. This mechanism is central to its antiemetic effects, as 5-HT3 receptors are densely located in the chemoreceptor trigger zone (CTZ) of the brain and on vagal afferent nerves in the gastrointestinal tract, both of which are critical in the vomiting reflex.

Receptor Binding Affinity

For comparative purposes, the table below includes binding affinities of other well-characterized 5-HT3 receptor antagonists.

| Compound | Receptor | Species | Ki (nM) |

| Granisetron | 5-HT3 | N1E-115 cells | 0.23 |

| Ondansetron | 5-HT3 | Rat Brain Cortex | 1.9 |

| Cilansetron | 5-HT3 | Not Specified | 0.19 |

This table is provided for context and includes data for other 5-HT3 antagonists due to the limited availability of specific quantitative data for this compound.

In Vitro Functional Pharmacology

Electrophysiological studies have confirmed this compound's antagonist activity at the 5-HT3 receptor in the central nervous system. In in vitro preparations of the rat hippocampus, this compound effectively antagonizes 5-HT3-mediated responses.

Key Experimental Protocol: In Vitro Electrophysiology in Rat Hippocampus

Objective: To characterize the effect of this compound on 5-HT3 receptor-mediated electrophysiological responses in rat hippocampal neurons.

Methodology:

-

Tissue Preparation: Transverse hippocampal slices (400 µm) are prepared from male Sprague-Dawley rats.

-

Recording: Extracellular and intracellular recordings are obtained from CA1 pyramidal neurons.

-

Drug Application: 5-HT is applied to elicit 5-HT3 receptor-mediated responses. This compound is then co-applied at various concentrations to determine its antagonistic effects.

-

Data Analysis: Changes in neuronal firing rate, membrane potential, and synaptic potentials are measured and analyzed to quantify the antagonist activity of this compound.

In Vivo Functional Pharmacology

In vivo studies have demonstrated the functional consequences of this compound's 5-HT3 receptor antagonism, including its antiemetic potential and effects on the central nervous system.

Dopamine Release Modulation

In vivo microdialysis studies in rats have shown that this compound can modulate dopamine release in a region-specific manner. It has been observed to antagonize the dopamine release induced by the sigma-agonist (+)-N-Allylnormetazocine (SKF 10,047) in the nucleus accumbens, with less effect in the corpus striatum.

Key Experimental Protocol: In Vivo Microdialysis

Objective: To investigate the effect of this compound on dopamine release in specific brain regions of awake, freely moving rats.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously), followed by a dopamine-releasing agent.

-

Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life, and clearance rates, are not extensively documented in publicly available literature. However, it is known to be orally active.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. This results in rapid membrane depolarization and neuronal excitation. This compound, as a competitive antagonist, blocks this initial binding step.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter release.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with demonstrated antiemetic potential and modulatory effects on central nervous system pathways. While its clinical development appears to have been discontinued, its pharmacological profile makes it a valuable tool for preclinical research into the roles of the 5-HT3 receptor in various physiological and pathological processes. Further research to fully elucidate its pharmacokinetic profile and to obtain a comprehensive receptor binding panel would be beneficial for its continued use as a research tool.

References

- 1. Effects of DAU 6215, a novel 5-hydroxytryptamine3 (5-HT3) antagonist on electrophysiological properties of the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of DAU 6215, a novel 5-hydroxytryptamine3 (5-HT3) antagonist on electrophysiological properties of the rat hippocampus. [flore.unifi.it]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Itasetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itasetron is a potent and selective serotonin 5-HT3 receptor antagonist. This document provides a comprehensive overview of its chemical structure, identifiers, and available pharmacological data. While detailed experimental protocols and extensive physicochemical data for this compound are not widely published, this guide synthesizes the known information to serve as a valuable resource for research and development professionals.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule. Its core structure consists of a benzimidazolone moiety linked to an N-methyl-8-azabicyclo[3.2.1]octane group via a carboxamide bridge.

Table 1: Chemical Identifiers for this compound [1][2]

| Identifier | Value |

| IUPAC Name | (endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide[2] |

| CAS Number | 123258-84-4 (free base)[1][2] |

| CAS Number (HCl) | 127618-28-4 (hydrochloride) |

| Chemical Formula | C16H20N4O2 |

| Molecular Weight | 300.36 g/mol |

| Synonyms | DAU 6215CL, U-98079A |

Physicochemical and Pharmacological Properties

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed orally (approx. 90 minutes) | --INVALID-LINK-- |

| Bioavailability | >90% | --INVALID-LINK-- |

| Half-life | ~12 hours | --INVALID-LINK-- |

| Potency | ~10 times more potent than ondansetron in animal models | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The antiemetic effects of 5-HT3 receptor antagonists are primarily mediated through the blockade of these receptors on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

Chemotherapeutic agents and radiation therapy can cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex. By competitively blocking these receptors, this compound is thought to interrupt this signaling cascade.

Synthesis and Analytical Protocols

Detailed, publicly available experimental protocols for the synthesis and analytical quantification of this compound are scarce. The synthesis of related benzimidazolone derivatives often involves multi-step processes. A potential synthetic route for this compound could involve the reaction of 1-isocyanato-2,3-dihydro-1H-benzimidazol-2-one with endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane.

For the quantification of related 5-HT3 antagonists like ondansetron, methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection are commonly employed. A similar approach would likely be suitable for the analysis of this compound in biological matrices and pharmaceutical formulations. A generalized workflow for such an analytical method is presented below.

Conclusion

This compound is a potent 5-HT3 receptor antagonist with a promising pharmacokinetic profile, including high bioavailability and a long half-life. While comprehensive technical data remains limited in publicly accessible literature, this guide provides a foundational understanding of its chemical structure and mechanism of action. Further research is warranted to fully elucidate its physicochemical properties and to develop and validate specific synthetic and analytical methodologies. The information presented herein should serve as a useful starting point for scientists and researchers engaged in the development of novel antiemetic therapies.

References

An In-Depth Technical Guide to the Synthesis of Itasetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itasetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a valuable compound in pharmacological research, primarily investigated for its antiemetic properties. This document provides a comprehensive technical guide to the synthesis of this compound, also known as (endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide. The synthesis involves a two-step process commencing with the activation of 2-benzimidazolinone, followed by its condensation with endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and replication.

Introduction

Serotonin 5-HT3 receptor antagonists are a class of drugs that have demonstrated significant therapeutic value, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This compound has been identified as a highly potent agent within this class. Its chemical structure, featuring a substituted benzimidazolone moiety linked to a bicyclic amine, is key to its pharmacological activity. Understanding the synthesis of this compound is crucial for its further investigation and potential development.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Stage 1: Synthesis of Precursors. This involves the separate preparation of the two key intermediates:

-

1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole (Activated Benzimidazolone)

-

endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane (Aminotropane derivative)

-

-

Stage 2: Condensation Reaction. The final step involves the coupling of the activated benzimidazolone with the aminotropane derivative to form this compound.

A general overview of the synthesis pathway is presented below:

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Precursor Synthesis

3.1.1. Synthesis of 1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole

This procedure involves the acylation of 2-benzimidazolinone using phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, the use of a safer alternative such as triphosgene is recommended.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-benzimidazolinone in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Addition of Acylating Agent: While stirring under an inert atmosphere, add a solution of triphosgene (approximately 0.35 equivalents relative to 2-benzimidazolinone) in the same solvent dropwise to the suspension. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove any unreacted starting material. The solvent is then removed under reduced pressure to yield the crude 1-(chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole. This intermediate is often used in the next step without further purification due to its reactivity.

3.1.2. Synthesis of endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane

This synthesis starts from the commercially available tropinone.

Protocol:

-

Oximation of Tropinone:

-

Dissolve tropinone in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the tropinone solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., chloroform).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain tropinone oxime.

-

-

Reduction of Tropinone Oxime:

-

Dissolve the tropinone oxime in a suitable solvent such as acetic acid or ethanol.

-

Add a reduction catalyst (e.g., platinum oxide or Raney nickel).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

-

After the reaction is complete, filter off the catalyst.

-

Basify the filtrate with a strong base (e.g., sodium hydroxide) and extract the product into an organic solvent.

-

Dry, filter, and evaporate the solvent to yield endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane. The endo isomer is typically the major product under these reduction conditions.

-

Stage 2: Synthesis of this compound (Condensation Reaction)

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane in an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran. Add a base, such as triethylamine, to act as a proton scavenger.

-

Addition of Activated Benzimidazolone: Cool the solution in an ice bath and add a solution of 1-(chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole in the same solvent dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Quantitative Data

The following table summarizes the expected yields and purity for each step of the this compound synthesis. These values are based on typical laboratory-scale preparations and may vary depending on the specific reaction conditions and purification methods employed.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1a | 2-Benzimidazolinone | 1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole | 85-95 | >90 (used crude) |

| 1b | Tropinone | Tropinone Oxime | 90-98 | >95 |

| 1c | Tropinone Oxime | endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane | 60-75 | >95 |

| 2 | 1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole & endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane | This compound | 50-70 | >98 (after chromatography) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with moderate to good yields. The key steps involve the preparation of an activated benzimidazolone intermediate and an aminotropane derivative, followed by their condensation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. This guide provides a detailed framework for the laboratory-scale synthesis of this compound, which can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further optimization of the described procedures may be possible to improve yields and scalability.

Preclinical Profile of Itasetron: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron (also known as DAU 6215) is a potent and selective serotonin 5-HT3 receptor antagonist. Preclinical investigations have demonstrated its efficacy as an antiemetic agent, with a pharmacological profile suggesting a robust therapeutic potential for the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological properties, in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

In Vivo Efficacy

Preclinical studies in animal models have consistently demonstrated the potent antiemetic effects of this compound.

| Animal Model | Emetic Stimulus | This compound Dose Range (intravenous or oral) | Key Findings | Comparative Agents |

| Dog | Cisplatin | 0.1 - 1 mg/kg | Prevention of vomiting.[1] | More potent than metoclopramide; less potent than ondansetron against cisplatin-induced emesis.[1] |

| Ferret | Doxorubicin or X-ray exposure | 0.1 - 1 mg/kg | Prevention of emetic response.[1] | More potent than ondansetron against doxorubicin-induced emesis; equally effective as ondansetron against radiation-induced emesis.[1] |

Key Observations from In Vivo Studies:

-

This compound demonstrates a long-lasting inhibitory effect on cytotoxic treatment-induced emesis.[1]

-

Unlike ondansetron, the antiemetic efficacy of this compound was not diminished when the pretreatment time was extended to 2 hours in a radiotherapy model, suggesting a longer duration of action.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for 5-HT3 receptor antagonists, the following outlines the likely experimental designs.

In Vivo Antiemetic Activity Assay (Dog and Ferret Models)

This workflow outlines the general procedure for evaluating the antiemetic efficacy of this compound in animal models.

Protocol Details:

-

Animal Models: Male and female dogs and ferrets are commonly used models for chemotherapy- and radiotherapy-induced emesis.

-

Housing and Acclimatization: Animals are housed in controlled environments and acclimatized prior to the experiment.

-

Drug Administration: this compound, a vehicle control, and comparative antiemetics (e.g., ondansetron, metoclopramide) are administered, typically intravenously (i.v.) or orally (p.o.), at varying doses.

-

Emetic Challenge: Following a defined pretreatment period, emesis is induced using agents like cisplatin or doxorubicin, or by whole-body X-ray irradiation.

-

Observation: Animals are observed for a specified period (e.g., several hours), and the number of retches and vomits are recorded.

-

Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the this compound-treated groups to the vehicle control group.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) of the area postrema.

Pathway Description:

-

Chemotherapeutic agents and radiation therapy cause damage to the enterochromaffin cells in the gastrointestinal tract.

-

This damage triggers the release of serotonin (5-HT).

-

Serotonin binds to and activates 5-HT3 receptors on vagal afferent nerve fibers, which transmit signals to the vomiting center in the medulla.

-

Serotonin also acts on 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) in the brainstem, which also signals to the vomiting center.

-

Activation of the vomiting center initiates the physiological reflexes of nausea and vomiting.

-

This compound, as a 5-HT3 receptor antagonist, competitively blocks the binding of serotonin to these receptors on both peripheral and central pathways, thereby preventing the initiation of the emetic cascade.

Receptor Selectivity

Electrophysiological studies in the rat hippocampus have provided insights into the selectivity of this compound. These studies indicate that this compound is a selective antagonist for 5-HT3 receptors, with no observed antagonist activity at 5-HT1A or 5-HT4 receptors at the concentrations tested. This selectivity is crucial as it suggests a lower likelihood of off-target effects mediated by these other serotonin receptor subtypes.

Conclusion

The preclinical data for this compound (DAU 6215) establish it as a potent and selective 5-HT3 receptor antagonist with significant antiemetic properties. Its efficacy in animal models of chemotherapy- and radiotherapy-induced emesis, coupled with a potentially longer duration of action compared to first-generation 5-HT3 antagonists like ondansetron, underscores its potential as a valuable therapeutic agent. While specific quantitative data on binding affinities and in vitro functional potency are not widely available, the existing preclinical evidence provides a strong foundation for its clinical development and use. Further research to fully elucidate its pharmacological and safety profile would be beneficial for optimizing its therapeutic application.

References

An In-Depth Technical Guide to the Receptor Binding Affinity of Itasetron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron, also known as DAU 6215, is a potent and selective antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and gastrointestinal motility. The therapeutic potential of this compound and similar agents, often referred to as "setrons," is intrinsically linked to their affinity and selectivity for the 5-HT3 receptor over other receptor systems. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, details of experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

This compound Receptor Binding Affinity Profile

This compound exhibits a high affinity for the serotonin 5-HT3 receptor. While a comprehensive binding profile across a wide array of receptors is not extensively published in a single source, available data indicates a strong selectivity for the 5-HT3 subtype over other serotonin receptor subtypes and other major neurotransmitter receptor families.

| Receptor | Ligand | Tissue/System | Ki (nM) | pKi | Reference |

| 5-HT3 | This compound (DAU 6215) | Rat Brain Cortical Membranes | 0.25 | 9.60 | [1] |

| 5-HT4 | DAU 6285 (a related compound) | Rat Cortex | - | 6.1 | [2] |

| Dopamine Receptors | This compound (DAU 6215) | - | No significant affinity | - | [3] |

Note: The Ki value for the 5-HT3 receptor is for a compound described as "5-HT3 antagonist 3" which is structurally related to this compound[1]. One study notes that this compound (DAU 6215) antagonizes 5-HT3-mediated responses at concentrations as low as 60 nM[4]. Another study mentions that DAU 6215 is a selective 5-HT3 receptor antagonist and is devoid of affinity for dopamine receptors. A related compound, DAU 6285, showed weak affinity for the 5-HT4 receptor.

Experimental Protocols: Receptor Binding Assays

The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. These assays measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the 5-HT3 receptor.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is a representative example based on common methodologies for 5-HT3 receptor binding assays.

a. Materials:

-

Radioligand: [3H]GR65630 or [3H]BRL 43694 (specific activity ~70-90 Ci/mmol).

-

Membrane Preparation: Rat brain cortical membranes or membranes from cell lines expressing the human 5-HT3 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron or tropisetron).

-

Test Compound: this compound (DAU 6215) at various concentrations.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

b. Membrane Preparation:

-

Rat cerebral cortices are dissected and homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh assay buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, aliquoted, and stored at -80°C until use.

c. Binding Assay Procedure:

-

Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of this compound.

-

To each tube, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the desired concentration of this compound.

-

Add 50 µL of the radioligand solution (e.g., [3H]GR65630 at a final concentration of 0.5 nM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation.

-

The tubes are incubated at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted in a liquid scintillation counter.

d. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding at each this compound concentration is determined.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or an agonist), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the neuronal membrane. This depolarization can trigger a variety of downstream events, including the activation of voltage-gated ion channels and the release of other neurotransmitters. This compound, as an antagonist, blocks this initial step.

Caption: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

This compound is a highly selective 5-HT3 receptor antagonist with a high binding affinity for its target. This selectivity is crucial for its therapeutic efficacy and favorable side-effect profile. The characterization of its binding affinity relies on well-established radioligand binding assays. Understanding the specifics of these assays and the underlying signaling pathways is essential for researchers and drug development professionals working with this and similar compounds. Further studies providing a more comprehensive binding profile of this compound across a wider range of receptors would be beneficial for a more complete understanding of its pharmacological actions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DAU 6285: a novel antagonist at the putative 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of DAU 6215, a novel 5-hydroxytryptamine3 (5-HT3) antagonist on electrophysiological properties of the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Setrons in Preclinical Animal Models: An In-Depth Technical Guide

Disclaimer: Initial searches for "Itasetron" did not yield specific pharmacokinetic data. The following guide focuses on Ondansetron, a structurally and functionally related, extensively studied 5-HT3 receptor antagonist, as a representative compound for this class of drugs. The data presented here is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic profiles of setrons in common animal models.

Executive Summary

This technical guide provides a detailed examination of the pharmacokinetics of ondansetron, a potent and selective 5-HT3 receptor antagonist, in various animal models, including rats, dogs, and monkeys. The document is structured to offer a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds. Quantitative pharmacokinetic parameters are summarized in tabular format for ease of comparison across species. Furthermore, detailed experimental protocols for key pharmacokinetic studies are provided, alongside diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers involved in the preclinical development of 5-HT3 receptor antagonists.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of ondansetron have been characterized in several animal species. The following tables summarize key quantitative data from intravenous (IV) and oral (PO) administration studies in rats and dogs.

Table 2.1: Pharmacokinetic Parameters of Ondansetron in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | 1, 4, 8, 20 mg/kg | 4, 8, 20 mg/kg | [1][2] |

| Bioavailability (F) | - | 4.07% (at 8 mg/kg) | [1][2] |

| Cmax | Dose-dependent | 0.31 µg/mL (at 8 mg/kg) | [1] |

| Tmax | Not Applicable | - | |

| AUC | Significantly smaller in males (22.6% decrease) | Significantly smaller in males (58.8% decrease) | |

| t1/2 | - | - | |

| Clearance (CL) | Faster in males (27.3% increase in non-renal clearance) | - | |

| Protein Binding | 53.2% | - |

Note: Pharmacokinetics of ondansetron in rats were found to be dose-independent. Gender differences have been observed, with male rats exhibiting lower AUC and faster clearance.

Table 2.2: Pharmacokinetic Parameters of Ondansetron in Dogs

| Parameter | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | 0.5 mg/kg, 1 mg/kg | 8 mg (single dose) | |

| Cmax | 214 ng/mL (0.5 mg/kg), 541 ng/mL (1 mg/kg) | 11.5 ± 10.0 ng/mL | |

| Tmax | Not Applicable | 1.1 ± 0.8 h | |

| AUC (0-8h or 0-t) | 463 ng/mLh (0.5 mg/kg), 1057 ng/mLh (1 mg/kg) | 15.9 ± 14.7 ng·h/mL | |

| t1/2 | 1.9 h (0.5 mg/kg), 1.6 h (1 mg/kg) | 1.3 ± 0.7 h |

Note: Ondansetron displays linear pharmacokinetics in dogs following intravenous administration. Oral bioavailability in dogs is generally low, similar to rats, which is attributed to high first-pass metabolism.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of ondansetron in animal models.

Animal Models and Drug Administration

-

Rat Studies:

-

Animals: Male and female Sprague-Dawley rats were used in several studies. In another study, Wistar albino rats (200 ±20 g) were utilized.

-

Intravenous (IV) Administration: Ondansetron was administered via infusion at doses ranging from 1 to 20 mg/kg.

-

Oral (PO) Administration: Ondansetron was administered orally at doses ranging from 4 to 20 mg/kg. To investigate first-pass effects, administration also occurred via intraportal, intragastric, and intraduodenal routes at a dose of 8 mg/kg.

-

-

Dog Studies:

-

Animals: Hospitalized dogs exhibiting clinical signs of nausea were used in one study. Another study utilized eighteen beagle dogs.

-

Intravenous (IV) Administration: Twenty-four dogs were randomly assigned to receive IV ondansetron at 0.5 mg/kg or 1 mg/kg, administered every 8 or 12 hours.

-

Oral (PO) Administration: A single 8 mg oral dose of ondansetron was administered to beagle dogs.

-

Sample Collection and Processing

-

Blood Sampling:

-

Rats: Blood samples were collected at predetermined time points following drug administration.

-

Dogs: For IV studies, serum was collected at 0, 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours after the first dose.

-

-

Sample Processing:

-

Plasma or serum was separated by centrifugation.

-

For analysis of ondansetron in rat serum, a protein precipitation method was used. 2.5 μL of serum was precipitated with 100 μL of an internal standard solution. The mixture was vortexed, shaken, and centrifuged. An aliquot of the supernatant was then prepared for injection into the analytical system.

-

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

These are the most common analytical techniques for the quantification of ondansetron in biological matrices.

-

HPLC Method for Rat Plasma: Ondansetron in rat plasma was determined using an HPLC apparatus with a modified and validated method.

-

LC-MS/MS Method for Dog Plasma: Plasma concentrations of ondansetron were measured by liquid chromatography-tandem mass spectrometry.

-

LC-MS/MS for Rat Serum and Brain Microdialysates: A validated LC-MS/MS method was developed to measure ondansetron concentrations in serum and brain microdialysates.

-

Chromatographic Conditions: Separation was achieved on a Gemini C18 column (5 μm; 50 × 4.6 mm) with a mobile phase of 10 mM ammonium formate with 0.1 % formic acid in water and 0.1 % formic acid in acetonitrile (55:45, v/v) at a flow rate of 0.6 mL/min.

-

Quantification: The lower limit of quantification for ondansetron was 0.01 μg/mL for serum and 0.025 ng/mL for microdialysate.

-

-

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: 5-HT3 Receptor Antagonism

Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor. The antiemetic effect is mediated by the blockade of these receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

References

The Metabolic Fate and Degradation Profile of Ondansetron: A Technical Guide

Disclaimer: This technical guide focuses on Ondansetron, a well-researched antiemetic drug, as a surrogate for Itasetron due to the limited availability of public data on the latter's metabolism and degradation. The structural similarities between these molecules suggest that the metabolic and degradation pathways may share common features.

Introduction

Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. A thorough understanding of its metabolic pathways and degradation products is crucial for drug development, ensuring safety, efficacy, and stability of pharmaceutical formulations. This guide provides an in-depth overview of the biotransformation of ondansetron and its degradation under various stress conditions, intended for researchers, scientists, and drug development professionals.

Metabolism of Ondansetron

Ondansetron undergoes extensive hepatic metabolism, with over 95% of the drug being cleared by this route. The biotransformation of ondansetron can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism

The primary Phase I metabolic pathway for ondansetron is hydroxylation of the indole ring, predominantly at the 7- and 8-positions.[1] This process is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily.[1] While several enzymes are involved, CYP3A4 is considered to play a major role in the overall metabolism of ondansetron.[2] The formation of 7-hydroxyondansetron and 8-hydroxyondansetron is primarily carried out by CYP1A2.[3] CYP2D6 also contributes to the hydroxylation of ondansetron, accounting for approximately 30% of its total metabolism.[3] A minor metabolic pathway is N-demethylation.

The involvement of multiple CYP isoforms in ondansetron metabolism implies a low likelihood of clinically significant drug-drug interactions when co-administered with a modulator of a single CYP enzyme.

Phase II Metabolism

Following hydroxylation, the Phase I metabolites of ondansetron undergo Phase II conjugation reactions. These hydroxylated metabolites are subsequently conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble and readily excretable compounds. These conjugated metabolites are considered inactive.

Summary of Ondansetron Metabolites

The known metabolites of ondansetron identified in various in vivo and in vitro studies are summarized in the table below.

| Metabolite ID | Metabolite Name | Metabolic Pathway | Reference(s) |

| M1 | 7-hydroxyondansetron | Hydroxylation | |

| M2 | 8-hydroxyondansetron | Hydroxylation | |

| M3 | 7-hydroxy-N-desmethyl-ondansetron | Hydroxylation, N-demethylation | |

| M4 | 8-hydroxy-N-desmethyl-ondansetron | Hydroxylation, N-demethylation | |

| M5 | N-desmethyl-ondansetron-7-O-β-D-glucuronide | N-demethylation, Glucuronidation | |

| - | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation | |

| - | Sulfate conjugates of hydroxylated metabolites | Sulfation |

Degradation of Ondansetron

Forced degradation studies are essential to identify the potential degradation products of a drug substance, which helps in the development of stability-indicating analytical methods. Ondansetron has been subjected to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.

Ondansetron has shown significant degradation under basic hydrolytic and photolytic stress conditions in the liquid state. It is found to be relatively stable under neutral, acidic, thermal, and oxidative stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the degradation of ondansetron under different stress conditions as reported in the literature.

| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Degradation Products Identified | Reference(s) |

| Acidic Hydrolysis | 5 M HCl | 30 min at 80°C | ~16% | One small peak observed | |

| 0.1 M HCl | 20 min at 80°C | 4.16% | Not specified | ||

| Basic Hydrolysis | 2 M NaOH | 30 min at 80°C | ~16% | One small peak observed | |

| 0.1 N NaOH | 20 min at 80°C | 3.07% | Not specified | ||

| Oxidative Degradation | 10% H₂O₂ | 30 min at 80°C | ~51% | Two unknown peaks detected | |

| 30% H₂O₂ | Not specified | 2.18% | Not specified | ||

| Neutral Hydrolysis | Water | 5 days | Stable | - | |

| Thermal Degradation | Heat | 5 days | Stable | - | |

| Heat | 3 hours at 80°C | 3.82% | Not specified | ||

| Photolytic Degradation | UV light | 5 days | 30% (in solution) | No new peak observed | |

| UV light (365 nm) | 3 hours | 3.29% | Not specified |

Five degradation products have been characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) under basic hydrolytic and photolytic conditions.

Experimental Protocols

Forced Degradation Study Protocol

The following is a representative protocol for conducting forced degradation studies on ondansetron, compiled from various sources.

4.1.1. Preparation of Stock Solution: Prepare a stock solution of ondansetron hydrochloride in methanol at a concentration of 1 mg/mL or 5 mg/mL.

4.1.2. Stress Conditions:

-

Acidic Degradation: To a specific volume of the stock solution, add 5 M hydrochloric acid and heat at 80°C for 30 minutes. Alternatively, use 0.1 M HCl and heat at 80°C for 20 minutes. After the specified time, cool the solution and neutralize it with an appropriate amount of sodium hydroxide. Dilute with the mobile phase to the desired concentration.

-

Alkaline Degradation: To a specific volume of the stock solution, add 2 M sodium hydroxide and heat at 80°C for 30 minutes. Alternatively, use 0.1 N NaOH and heat at 80°C for 20 minutes. After the specified time, cool the solution and neutralize it with an appropriate amount of hydrochloric acid. Dilute with the mobile phase to the desired concentration.

-

Oxidative Degradation: To a specific volume of the stock solution, add 10% or 30% hydrogen peroxide and heat at 80°C for a specified duration (e.g., 30 minutes). Dilute with the mobile phase to the desired concentration.

-

Thermal Degradation: Expose the solid drug powder or a solution of the drug to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 3-5 days).

-

Photolytic Degradation: Expose a solution of the drug in a photostability chamber to UV light (e.g., 365 nm) for a specified duration (e.g., 3 hours to 5 days).

4.1.3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.

Analytical Method: Stability-Indicating RP-HPLC

A typical stability-indicating RP-HPLC method for the analysis of ondansetron and its degradation products is as follows:

-

Column: Nova-Pak C18 column.

-

Mobile Phase: A mixture of 20 mM KH₂PO₄ (pH 5.0) and acetonitrile (65:35, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 284 nm.

-

Injection Volume: 20 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Metabolic Pathway of Ondansetron

Caption: Metabolic pathway of Ondansetron.

Experimental Workflow for Forced Degradation Studies

Caption: Forced degradation experimental workflow.

Conclusion

The metabolism of ondansetron is a complex process involving multiple CYP450 enzymes, leading to the formation of hydroxylated and N-demethylated metabolites that are subsequently conjugated for excretion. The drug substance is susceptible to degradation under specific stress conditions, particularly basic hydrolysis and photolysis. A thorough understanding of these metabolic and degradation pathways is paramount for the development of stable and effective ondansetron formulations and for ensuring patient safety. The detailed experimental protocols and analytical methods described in this guide provide a framework for researchers and scientists to further investigate the stability and metabolic fate of ondansetron and related compounds.

References

The Unveiling of Itasetron: A Potent 5-HT3 Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of Itasetron, a potent and selective serotonin 5-HT3 receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the key preclinical and clinical findings, experimental methodologies, and the mechanistic underpinnings of this compound's action.

Introduction

This compound (also known as DAU 6215) emerged from research programs focused on identifying novel antiemetic agents with improved efficacy and pharmacokinetic properties over existing therapies. As a selective antagonist of the 5-HT3 receptor, this compound targets a key signaling pathway involved in the induction of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.

Discovery and Synthesis

The development of this compound was part of a broader effort to synthesize and screen novel compounds for their affinity and selectivity for the 5-HT3 receptor. While the specific details of the initial discovery and synthesis by the original developing pharmaceutical company are proprietary, the general synthetic routes for related 5-HT3 antagonists often involve multi-step processes to construct the core carbazole or related heterocyclic structures, followed by the addition of the imidazole-containing side chain, which is crucial for receptor interaction.

Experimental Protocol: General Synthesis of 5-HT3 Receptor Antagonists

A representative, though not specific to this compound, synthetic approach involves the following key steps:

-

Formation of a Tetrahydrocarbazolone Intermediate: This is often achieved through a Fischer indole synthesis or related cyclization reactions, starting from a suitable phenylhydrazine and a cyclohexanedione derivative.

-

Introduction of a Side Chain Precursor: A Mannich reaction or similar methods are employed to introduce a reactive group at the C3 position of the carbazolone ring.

-

Coupling with the Imidazole Moiety: The final step involves the nucleophilic substitution of the reactive group with a methyl-imidazole derivative to yield the final product.

Purification is typically achieved through column chromatography and recrystallization to yield the hydrochloride salt of the active pharmaceutical ingredient.

Preclinical Pharmacology

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound, demonstrating its high potency and selectivity as a 5-HT3 receptor antagonist.

Receptor Binding Affinity

While a specific Ki value for this compound's binding to the 5-HT3 receptor is not publicly available in the reviewed literature, it is consistently described as a high-affinity antagonist.

In Vitro and In Vivo Efficacy

Preclinical studies in various animal models have confirmed the potent antiemetic properties of this compound.

Experimental Protocol: Evaluation of Antiemetic Activity in Ferrets

-

Animal Model: Male ferrets are commonly used as they exhibit a human-like emetic response to chemotherapeutic agents.

-

Emetogen Administration: Cisplatin, a highly emetogenic chemotherapeutic agent, is administered intravenously to induce emesis.

-

Drug Administration: this compound (or vehicle control) is administered intravenously or orally at various doses prior to the administration of cisplatin.

-

Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retching and vomiting episodes is recorded.

-

Data Analysis: The dose-dependent inhibition of emesis is calculated, and the ED50 (the dose required to produce a 50% reduction in emetic episodes) is determined.

A comparative study in animal models of cytotoxic treatment-evoked emesis demonstrated that this compound (DAU 6215) is a highly effective and long-lasting inhibitor of vomiting. In dogs challenged with cisplatin, this compound was found to be more potent than ondansetron. Similarly, against doxorubicin-induced emesis in ferrets, this compound showed greater potency than ondansetron. In a radiotherapy-induced emesis model in ferrets, this compound was as effective as ondansetron. Notably, the antiemetic efficacy of this compound was not diminished when the pretreatment time was extended to 2 hours, unlike ondansetron, suggesting a longer duration of action.

Table 1: Preclinical Antiemetic Efficacy of this compound (DAU 6215)

| Animal Model | Emetogen | This compound (DAU 6215) Dose Range (mg/kg) | Outcome |

| Dog | Cisplatin (i.v.) | 0.1 - 1 (i.v. or p.o.) | Prevented vomiting; more potent than ondansetron and 30 times more potent than metoclopramide. |

| Ferret | Doxorubicin (i.v.) | 0.1 - 1 (i.v. or p.o.) | Prevented vomiting; more potent than ondansetron. |

| Ferret | X-ray exposure | 0.1 - 1 (i.v. or p.o.) | Prevented vomiting; equally effective as ondansetron. |

Pharmacokinetics (ADME)

Preclinical pharmacokinetic studies have highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Pharmacokinetic Analysis in Animal Models

-

Dosing: A single dose of this compound is administered intravenously and orally to different groups of animals (e.g., rats, dogs).

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Key parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental analysis.

Experimental investigations have shown that orally administered this compound is rapidly absorbed, reaching peak plasma concentrations in approximately 90 minutes. It exhibits high bioavailability of over 90% and has a long half-life of about 12 hours.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Time to Peak (Tmax) | ~90 minutes (oral) |

| Bioavailability (F%) | > 90% (oral) |

| Half-life (t1/2) | ~12 hours |

Mechanism of Action and Signaling Pathway

This compound exerts its antiemetic effect through the selective antagonism of 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

Signaling Pathway of 5-HT3 Receptor Antagonism

Chemotherapy and radiotherapy can cause damage to the enterochromaffin cells in the gut, leading to the release of serotonin (5-HT). This released serotonin then binds to and activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and ultimately the vomiting center in the brain, inducing nausea and vomiting. This compound competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby interrupting this signaling cascade and preventing the emetic reflex.

Clinical Development

This compound has undergone clinical evaluation to assess its efficacy and safety in human subjects.

Phase I Studies

Phase I clinical trials are designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers. While specific data from this compound's Phase I trials are not detailed in the available literature, these studies would have established the initial safety profile and informed the dose selection for subsequent trials.

Experimental Workflow: Phase I Clinical Trial

Phase II Studies

A double-blind, active-controlled Phase II study was conducted in chemotherapy-naive patients receiving moderately emetogenic chemotherapy to compare the efficacy and tolerability of five different twice-daily doses of oral this compound hydrochloride (0.5, 1, 2, 4, and 8 mg) with 8 mg twice-daily oral ondansetron. The study found that this compound demonstrated comparable efficacy to ondansetron, with no statistically significant differences in the primary endpoint of complete response rate or in secondary endpoints such as nausea and delayed emesis. The adverse events were similar across all treatment groups and consistent with the known side effects of this therapeutic class. The tolerability of this compound was rated as 'very good' or 'rather good' by a high percentage of both patients and physicians. Based on these results, oral doses of 1 mg twice daily and above were selected for further clinical investigation.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with a favorable preclinical pharmacological profile, including high potency, high oral bioavailability, and a long half-life. Clinical data from a Phase II trial have demonstrated its comparable efficacy and tolerability to ondansetron in the management of chemotherapy-induced nausea and vomiting. These findings underscore the potential of this compound as a valuable therapeutic option in antiemetic therapy. Further clinical development would be necessary to fully establish its role in various clinical settings.

Itasetron: A Potent and Selective Serotonin 3 Receptor Antagonist for the Management of Emesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Itasetron, also known as DA-6215, is a potent and highly selective serotonin 3 (5-HT3) receptor antagonist. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation. Through competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel, this compound effectively inhibits the induction of the vomiting reflex. Preclinical studies in various animal models have demonstrated its significant antiemetic properties against nausea and vomiting induced by chemotherapy and radiation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support further investigation and development of this compound.

Introduction

The serotonin 3 (5-HT3) receptor is a key mediator of the vomiting reflex, or emesis, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] These receptors are ligand-gated ion channels located on peripheral vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[1][2] The release of serotonin from enterochromaffin cells in the gut by chemotherapeutic agents activates these receptors, initiating a signaling cascade that results in nausea and vomiting.[1]

Selective antagonists of the 5-HT3 receptor have revolutionized the management of CINV, offering significant improvements in patient quality of life during cancer treatment. This compound (DA-6215) is a potent and selective antagonist of the 5-HT3 receptor with demonstrated efficacy in preclinical models of emesis. This guide provides a detailed examination of the pharmacological profile of this compound and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its antiemetic effect through competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a pentameric ligand-gated ion channel permeable to cations, including Na+, K+, and Ca2+. The binding of serotonin to the extracellular domain of the receptor induces a conformational change, opening the ion channel and leading to depolarization of the neuron.

This compound, by binding to the same site as serotonin without activating the channel, prevents this depolarization and the subsequent initiation of the emetic reflex. Electrophysiological studies, such as patch-clamp recordings, are crucial in elucidating this mechanism by directly measuring the inhibition of serotonin-induced currents in cells expressing 5-HT3 receptors.

5-HT3 Receptor Signaling Pathway and Inhibition by this compound

References

Methodological & Application

Application Notes and Protocols: Itasetron in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron (also known as DA-6215) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel involved in fast synaptic transmission.[2] Its activation triggers rapid depolarization of neurons in both the central and peripheral nervous systems. Antagonism of this receptor is a well-established therapeutic mechanism, primarily for controlling nausea and vomiting induced by chemotherapy and radiation.[2][3]

In neuroscience research, the application of 5-HT3 antagonists like this compound extends beyond antiemesis. These compounds are valuable tools for investigating the role of the 5-HT3 receptor in various physiological and pathological processes, including anxiety, depression, cognitive function, and substance withdrawal. Preclinical studies have shown that this compound can improve memory abilities in aged rodents, highlighting its potential in studying age-related cognitive decline.[4]

These application notes provide an overview of this compound's mechanism, quantitative data for representative compounds in its class, and detailed protocols for key in vitro and in vivo neuroscience experiments.

Quantitative Data

A notable challenge in the study of this compound is the limited availability of publicly accessible quantitative binding and pharmacokinetic data. To provide a functional reference for researchers, the following tables summarize data for Ondansetron , a structurally and functionally similar first-generation 5-HT3 antagonist. This information can serve as a valuable baseline for experimental design.

Table 1: Receptor Binding Profile of a Representative 5-HT3 Antagonist (Ondansetron)

| Receptor/Target | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| 5-HT3 | pKi | 8.70 | Rat (Cerebral Cortex) | |

| 5-HT3 | pA2 | 8.63 | Rat (Vagus Nerve) |

| Other Receptors (5-HT1A, 5-HT2, α1, α2, D2, M2, H1, μ-opioid) | Affinity | Low | Rat | |

Table 2: Pharmacokinetic Properties of a Representative 5-HT3 Antagonist (Ondansetron)

| Parameter | Value | Species/Subject | Route | Reference |

|---|---|---|---|---|

| Bioavailability | ~60% | Human | Oral | |

| Half-life (t½) | 3-6 hours | Human | Oral | |

| Time to Peak (Tmax) | ~1.5 - 2 hours | Human | Oral | |

| Plasma Protein Binding | 70% - 76% | Human | - | |

| Metabolism | Hepatic (CYP3A4, CYP1A2, CYP2D6) | Human | - |

| Half-life (t½) | ~30-40 min | Rat | Subcutaneous | |

Table 3: Preclinical Efficacy of this compound

| Model | Parameter | Effective Dose | Species | Route | Reference |

|---|

| Age-related memory deficit (Multiple choice avoidance task) | Improved retention | 10 µg/kg (b.i.d. for 3 weeks) | Rat | i.p. | |

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound, a typical experimental workflow, and the therapeutic rationale.

Caption: 5-HT3 Receptor Downstream Signaling Pathway.

Caption: Experimental Workflow for the Elevated Plus Maze Test.

Caption: Therapeutic Rationale for 5-HT3 Antagonism in Neuroscience.

Application Note 1: In Vitro 5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound or other test compounds for the 5-HT3 receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT3 receptor.

-

Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

-

Non-specific Ligand: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT3 antagonist like ondansetron or granisetron.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

-

Equipment: 96-well microplates, multichannel pipettes, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials or plates, liquid scintillation counter, and plate shaker.

Protocol:

-

Preparation:

-

Thaw the frozen 5-HT3 receptor membrane preparation on ice.

-

Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg protein per well).

-

Prepare serial dilutions of the test compound (this compound) at 10x the final desired concentration.

-

Prepare the radioligand solution in assay buffer at 2x the final concentration (typically at or below its Kd value).

-

Prepare the non-specific binding control solution containing the unlabeled ligand at 10 µM.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 100 µL of membrane suspension + 50 µL of assay buffer + 50 µL of radioligand solution.

-

Non-specific Binding (NSB) Wells: Add 100 µL of membrane suspension + 50 µL of non-specific ligand solution + 50 µL of radioligand solution.

-

Test Compound Wells: Add 100 µL of membrane suspension + 50 µL of the corresponding this compound dilution + 50 µL of radioligand solution.

-

Note: All additions should be performed in triplicate.

-

-

Incubation:

-

Seal the plate and incubate for 60 minutes at room temperature (or as optimized) on a plate shaker with gentle agitation. This allows the binding reaction to reach equilibrium.

-

-

Harvesting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters into scintillation vials or a compatible 96-well plate.

-

Add scintillation cocktail to each filter.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

For the test compound wells, calculate the percent inhibition of specific binding at each concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

-

Plot the percent inhibition against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Application Note 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound in mice. The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Materials:

-

Subjects: Male Swiss albino or C57BL/6 mice (20-30 g). House in groups with a 12-h light/dark cycle and provide ad libitum access to food and water.

-

Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) connected by a central platform (5 x 5 cm).

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline).

-

Control: Vehicle solution.

-

Positive Control (Optional): A known anxiolytic like Diazepam (e.g., 1 mg/kg, i.p.).

-

Equipment: Syringes for injection (i.p.), stopwatch, video camera for recording, and software for behavior tracking (e.g., ANY-maze).

Protocol:

-

Pre-Test Habituation:

-

Handle the mice for 2-3 minutes each day for at least 3-5 days prior to testing to reduce handling stress.

-

On the day of the experiment, transfer the animals to the testing room and allow them to acclimatize for at least 45-60 minutes before the first trial. The room should be quiet and dimly lit (e.g., 100 lux).

-

-

Drug Administration:

-

Divide animals into experimental groups (e.g., Vehicle, this compound low dose, this compound high dose, Diazepam).

-

Administer the assigned treatment via intraperitoneal (i.p.) injection.

-

Allow for a pre-treatment period of 30 minutes (or as determined by pharmacokinetic studies) before placing the animal on the maze.

-

-

Testing Procedure:

-

Gently place one mouse onto the central platform of the EPM, facing one of the closed arms.

-

Immediately start the video recording and stopwatch. Allow the mouse to freely explore the maze for a 5-minute session.

-

The experimenter should leave the room or stand quietly out of the animal's sight to avoid influencing its behavior.

-

-

Data Collection and Scoring:

-

Record the following parameters using the tracking software or by manual scoring:

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

-

An arm entry is typically defined as all four paws entering the arm.

-

-

Post-Test:

-

At the end of the 5-minute session, gently remove the mouse and return it to its home cage.

-

Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues from the previous animal.

-

-

Data Analysis:

-

Calculate the following for each animal:

-

Percentage of Open Arm Entries: (%OAE) = [Open Arm Entries / (Open + Closed Arm Entries)] * 100. This is a measure of exploratory behavior.

-

Percentage of Time in Open Arms: (%OAT) = [Time in Open Arms / (Time in Open + Closed Arms)] * 100. This is the primary index of anxiety.

-

Total Arm Entries: (Open + Closed Arm Entries). This is a measure of general locomotor activity. A significant change may indicate sedative or stimulant side effects.

-

-

Compare the group means using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in %OAE and/or %OAT without a significant change in total arm entries is indicative of an anxiolytic effect.

-

References

Application Notes and Protocols for In Vivo Experiments with Itasetron

Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for Itasetron in preclinical animal models is limited. The information presented is based on available research.

This compound is a potent and selective serotonin 5-HT3 receptor antagonist. It has been investigated for its antiemetic properties and its potential in addressing age-related memory deficits. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to guide in vivo experimental design.

Data Presentation

The following table summarizes the available in vivo data for this compound.

| Parameter | Animal Model | Value/Observation | Route of Administration |

| Antiemetic Efficacy | Dog (Cisplatin-induced emesis) | Effective at 0.1 - 1 mg/kg | i.v. or p.o. |

| Ferret (Doxorubicin-induced emesis) | Effective at 0.1 - 1 mg/kg | i.v. or p.o. | |

| Ferret (X-ray-induced emesis) | Effective at 0.1 - 1 mg/kg | i.v. or p.o. | |

| Cognitive Enhancement | Rat (Age-related memory deficit) | 10 µg/kg | i.p. |

| Pharmacokinetics (Qualitative) | Humans (early clinical studies) | Long half-life | Not specified |

| Humans (early clinical studies) | Does not undergo hepatic biotransformation before elimination | Not specified |

Signaling Pathway

This compound, as a 5-HT3 receptor antagonist, exerts its effects by blocking the action of serotonin (5-HT) at the 5-HT3 receptor. In the context of chemotherapy-induced emesis, cytotoxic drugs cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately inducing the vomiting reflex. This compound competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby inhibiting the emetic signal.

Experimental Protocols

Protocol 1: Evaluation of Antiemetic Efficacy in a Cisplatin-Induced Emesis Model (Ferret)

This protocol is designed to assess the antiemetic efficacy of this compound against acute emesis induced by the chemotherapeutic agent cisplatin in ferrets.

Materials:

-

Male or female ferrets (1-1.5 kg)

-

This compound (DAU 6215)

-

Cisplatin

-

Vehicle for this compound (e.g., sterile water for injection or saline)

-

Observation cages with transparent walls and a grid floor for collection of emetic episodes.

-

Intravenous (i.v.) or oral (p.o.) dosing supplies.

Procedure:

-

Acclimation: Acclimate ferrets to the laboratory conditions for at least one week before the experiment. House them individually in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Group Allocation: Randomly assign ferrets to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A minimum of 6 animals per group is recommended.

-

This compound Administration: Administer this compound or vehicle at doses ranging from 0.1 to 1 mg/kg.[1] The administration can be either intravenous (i.v.) into a cephalic or saphenous vein, or by oral gavage (p.o.). The pretreatment time can vary, but typically this compound is given 30-60 minutes before the cisplatin challenge.

-

Cisplatin Challenge: Administer cisplatin at a dose of 5-10 mg/kg i.p. to induce emesis.

-

Observation: Immediately after cisplatin administration, place each ferret in an individual observation cage. Continuously observe the animals for at least 4-6 hours for signs of emesis (retching and vomiting). Record the latency to the first emetic episode and the total number of retches and vomits for each animal.

-

Data Analysis: Compare the number of emetic episodes between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA on ranks). A significant reduction in the number of emetic episodes in the this compound-treated groups indicates antiemetic activity.

Experimental Workflow: Cisplatin-Induced Emesis Model

Protocol 2: Assessment of Cognitive Enhancement in an Age-Related Memory Deficit Model (Rat)

This protocol is designed to evaluate the potential of this compound to ameliorate age-related cognitive decline in rats using a multiple-choice avoidance task.[2]

Materials:

-

Aged rats (e.g., 20-24 months old)

-

This compound (DAU 6215)

-

Vehicle for this compound (e.g., sterile saline)

-

Multiple-choice avoidance apparatus (a device with multiple compartments where the animal must learn to avoid an aversive stimulus)

-

Intraperitoneal (i.p.) injection supplies.

Procedure:

-

Acclimation and Habituation: Acclimate aged rats to the housing conditions for at least one week. Habituate the animals to the multiple-choice avoidance apparatus for a few days before the start of the experiment.

-

Group Allocation: Randomly assign the aged rats to a vehicle control group and an this compound treatment group.

-

Chronic Treatment: Administer this compound intraperitoneally (i.p.) at a dose of 10 µg/kg twice daily (b.i.d.) for three consecutive weeks.[2] The control group receives an equivalent volume of the vehicle.

-

Behavioral Testing (Multiple-Choice Avoidance Task):

-

Acquisition Phase: During the treatment period, train the rats in the multiple-choice avoidance task. This typically involves placing the rat in the apparatus and allowing it to explore. An incorrect choice of compartment results in a mild aversive stimulus (e.g., a mild foot shock). The rat learns to avoid the incorrect compartments. Record the number of errors and the latency to make a correct choice.

-

Retention Test: After the 3-week treatment and training period, conduct a retention test. Place the rat back in the apparatus and record its performance without the aversive stimulus. The number of correct choices or the latency to the first error is measured to assess memory retention.

-

-